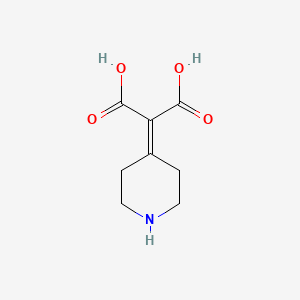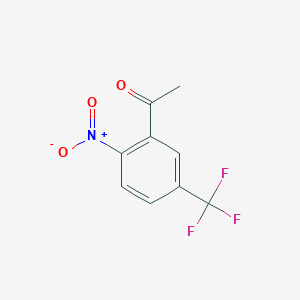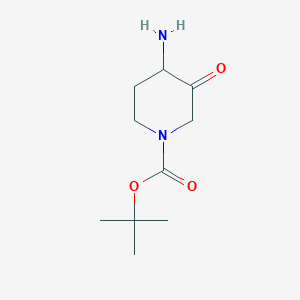![molecular formula C38H50Cl2Zr+2 B12100809 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE is a chiral metallocene complex. This compound is notable for its application in catalysis, particularly in the polymerization of olefins. The unique structure of this compound, featuring a zirconium center coordinated to two indenyl ligands, imparts specific stereochemical properties that are advantageous in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding chiral indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium complex. Common solvents used in this synthesis include toluene and dichloromethane. The reaction is often conducted at low temperatures to control the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand exchange reactions can occur, where the indenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction can produce zirconium hydrides.
Wissenschaftliche Forschungsanwendungen
(+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE has several scientific research applications:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene with specific stereochemical properties.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is employed in the production of high-performance materials and specialty polymers.
Wirkmechanismus
The mechanism by which (+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE exerts its effects involves the coordination of the zirconium center to the olefin substrate. This coordination activates the olefin, facilitating its polymerization. The chiral nature of the indenyl ligands ensures that the polymerization occurs in a stereospecific manner, leading to polymers with defined stereochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BIS(CYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: Another zirconium-based metallocene used in olefin polymerization.
BIS(INDENYL)ZIRCONIUM DICHLORIDE: Similar structure but lacks the chiral substituents.
BIS(PENTAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: Features bulkier ligands, affecting its catalytic properties.
Uniqueness
The uniqueness of (+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE lies in its chiral indenyl ligands, which impart specific stereochemical properties to the polymers produced. This makes it particularly valuable in applications where the stereochemistry of the polymer is crucial, such as in the production of certain types of plastics and specialty materials.
Eigenschaften
Molekularformel |
C38H50Cl2Zr+2 |
|---|---|
Molekulargewicht |
668.9 g/mol |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2 |
InChI-Schlüssel |
LXHHYYSQWPZHTO-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)
![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)

![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)



